

# Alternative Compounds Identified in Search:

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **PKUMDL-LTQ-301**

Cat. No.: **B15566019**

[Get Quote](#)

NTX-301: A novel hypomethylating agent investigated for its therapeutic potential in Acute Myeloid Leukemia (AML).

- Mechanism of Action: NTX-301 is described as a novel hypomethylating agent.[\[1\]](#)[\[2\]](#) Hypomethylating agents (HMAs) are a class of drugs that inhibit DNA methyltransferases, leading to a reduction in DNA methylation. This can reactivate tumor suppressor genes that have been silenced by hypermethylation, a common epigenetic alteration in cancer.
- Preclinical Findings: Preclinical studies have demonstrated the anti-leukemic activity of NTX-301.[\[1\]](#) In *in vivo* models, NTX-301 treatment resulted in significant, dose-dependent tumor suppression in AML xenografts.[\[1\]](#) Notably, it has shown an improved therapeutic index both as a monotherapy and in combination with the BCL-2 inhibitor venetoclax when compared to conventional HMAs like azacitidine and decitabine.[\[1\]](#) Combination therapy of NTX-301 with venetoclax has been reported to achieve complete tumor remission and prolong survival in mouse models.[\[1\]](#)

HLX301: A bispecific antibody targeting PD-L1 and TIGIT for the treatment of advanced solid tumors.

- Mechanism of Action: HLX301 is a humanized IgG1 bispecific antibody that simultaneously targets two immune checkpoint proteins: PD-L1 and TIGIT.[\[3\]](#) Both PD-L1 and TIGIT are involved in T-cell immunosuppression in the tumor microenvironment.[\[3\]](#) By blocking both pathways, HLX301 aims to enhance the anti-tumor immune response.

- Clinical Development: A Phase 1/2 first-in-human study (NCT05102214) was initiated to evaluate the safety, pharmacokinetics, and preliminary efficacy of HLX301 monotherapy in patients with advanced solid tumors.[3]

PQR309: An oral pan-PI3K, mTORC1/mTORC2 inhibitor for the treatment of advanced solid tumors.

- Mechanism of Action: PQR309 is a small molecule inhibitor that targets the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival. It acts as a dual inhibitor of both phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) complexes 1 and 2.
- Clinical Development: A Phase 1 trial of PQR309 evaluated its safety, pharmacokinetics, and pharmacodynamics in patients with advanced solid tumors.[4] The study established a recommended Phase 2 dose and identified hyperglycemia as a mechanism-based toxicity.[4]

Due to the lack of specific information for "**PKUMDL-LTQ-301**," it is not possible to provide the requested in-depth technical guide, data tables, experimental protocols, or visualizations for this specific compound.

If "**PKUMDL-LTQ-301**" is a valid, but not yet publicly disclosed compound, this information is not accessible through public searches. If the intended query was for one of the alternative compounds listed above, please specify, and a detailed report can be generated based on the available data.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The preclinical efficacy of the novel hypomethylating agent NTX-301 as a monotherapy and in combination with venetoclax in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The preclinical efficacy of the novel hypomethylating agent NTX-301 as a monotherapy and in combination with venetoclax in acute myeloid leukemia - PubMed

[pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- To cite this document: BenchChem. [Alternative Compounds Identified in Search:]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15566019#pkumdl-ltq-301-mechanism-of-action\]](https://www.benchchem.com/product/b15566019#pkumdl-ltq-301-mechanism-of-action)

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)